3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol
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Overview
Description
3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a phenol group attached to a pyrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol typically involves the reaction of 1,4-dimethyl-1H-pyrazole with formaldehyde and phenol under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature for several days to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenol and pyrazole derivatives.
Scientific Research Applications
3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with various enzymes and receptors . These interactions can lead to changes in the activity of the target molecules, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features.
4-(1H-pyrazol-3-yl)phenol: A compound with a similar phenol-pyrazole linkage.
Uniqueness
3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenol and pyrazole groups allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
1856095-53-8 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[[(1,4-dimethylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-8-15(2)14-12(9)13-7-10-4-3-5-11(16)6-10/h3-6,8,16H,7H2,1-2H3,(H,13,14) |
InChI Key |
LRIXYSDTLWRVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=CC=C2)O)C |
Origin of Product |
United States |
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